![molecular formula C9H17NO B2933263 {2-Oxaspiro[4.4]nonan-3-yl}methanamine CAS No. 2059971-05-8](/img/structure/B2933263.png)
{2-Oxaspiro[4.4]nonan-3-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Oxaspiro[4.4]nonan-3-yl}methanamine, also known as OSU6162, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. It is a spirocyclic compound that belongs to the class of amines and has been shown to have unique properties that make it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
{2-Oxaspiro[4.4]nonan-3-yl}methanamine has been shown to modulate the activity of dopamine and glutamate receptors in the brain. Specifically, it acts as a partial agonist at the dopamine D2 receptor and an antagonist at the glutamate NMDA receptor. This unique mechanism of action has been shown to have potential therapeutic benefits in various neurological disorders, including schizophrenia, Parkinson's disease, and Huntington's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and glutamate in certain brain regions, which may contribute to its therapeutic effects. Additionally, it has been shown to increase the expression of certain genes that are involved in the regulation of dopamine and glutamate neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
{2-Oxaspiro[4.4]nonan-3-yl}methanamine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, it has a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
However, there are also limitations to its use in laboratory experiments. It has been shown to have some toxic effects at high doses, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for research on {2-Oxaspiro[4.4]nonan-3-yl}methanamine. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Finally, more studies are needed to determine the optimal dosing and administration of this compound for therapeutic purposes.
Méthodes De Synthèse
The synthesis of {2-Oxaspiro[4.4]nonan-3-yl}methanamine involves several steps, including the preparation of the starting materials, the formation of the spirocyclic ring, and the introduction of the amine group. The most common method for synthesizing this compound involves the reaction of 3-bromo-2-oxa-spiro[4.4]nonane with methylamine in the presence of a base. The resulting product is then treated with hydrogen gas to reduce the double bond, yielding this compound.
Applications De Recherche Scientifique
{2-Oxaspiro[4.4]nonan-3-yl}methanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and Huntington's disease. It has been shown to have a unique mechanism of action that involves the modulation of dopamine and glutamate neurotransmission, which are both implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
2-oxaspiro[4.4]nonan-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZZDWBQSDIVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2933181.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)
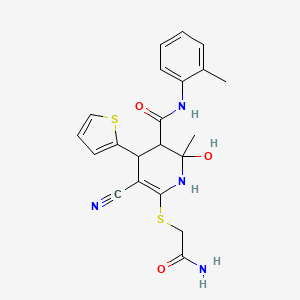
![4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol](/img/structure/B2933186.png)
![Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2933187.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2933188.png)
![(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2933191.png)
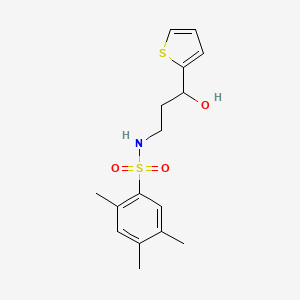
![(3,5-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2933193.png)
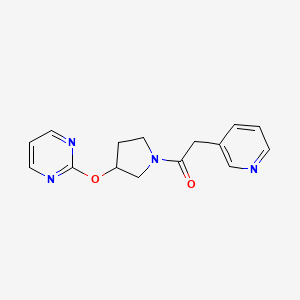
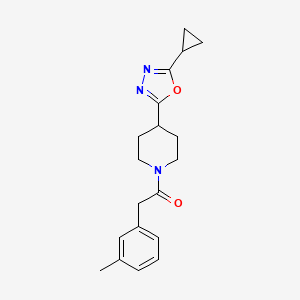

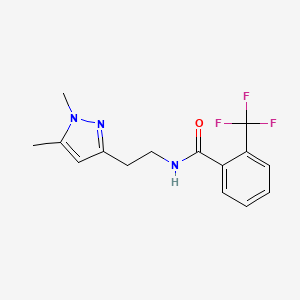
![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)